Thalidomide-5'-O-PEG4-C2-azide

CAS No.:

Cat. No.: VC20689556

Molecular Formula: C23H29N5O9

Molecular Weight: 519.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29N5O9 |

|---|---|

| Molecular Weight | 519.5 g/mol |

| IUPAC Name | 5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C23H29N5O9/c24-27-25-5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)26-21(19)30/h1-2,15,19H,3-14H2,(H,26,29,30) |

| Standard InChI Key | YFXZVYQJHQJALG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Structural Characteristics

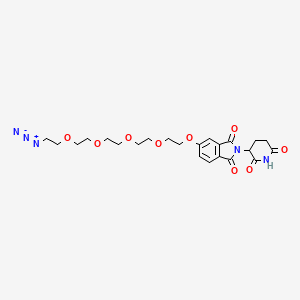

Thalidomide-5'-O-PEG4-C2-azide (C₂₃H₂₉N₅O₉, molecular weight 519.5 g/mol) features a bifurcated design combining pharmacological activity with chemical versatility. The compound’s IUPAC name, 5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, reflects its three distinct regions:

-

Thalidomide Core: A phthalimide ring fused to a glutarimide moiety, enabling CRBN binding .

-

PEG4 Linker: A tetraethylene glycol chain enhancing solubility and reducing steric hindrance during conjugate formation .

-

Azide Group: A reactive terminal group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₉N₅O₉ |

| Molecular Weight | 519.5 g/mol |

| IUPAC Name | 5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |

| PubChem CID | 169549391 |

The PEG4 spacer bridges the thalidomide moiety and the azide, optimizing spatial flexibility for PROTAC assembly .

Mechanism of Action

The compound’s bioactivity originates from its thalidomide core, which binds CRBN with high affinity (Kd ≈ 1–10 µM) . This interaction recruits CRBN to the E3 ubiquitin ligase complex, enabling ubiquitination and proteasomal degradation of target proteins. When conjugated to a target-binding ligand (e.g., a kinase inhibitor), Thalidomide-5'-O-PEG4-C2-azide forms a heterobifunctional PROTAC that:

-

Binds both the target protein and CRBN.

-

Induces ubiquitination of the target, marking it for degradation .

The PEG4 linker optimizes the distance between the two binding domains, ensuring efficient ternary complex formation .

Applications in Research

Targeted Protein Degradation

Thalidomide-5'-O-PEG4-C2-azide is widely used to construct PROTACs against oncoproteins (e.g., BRD4, EGFR) and pathogenic tau aggregates in neurodegenerative diseases. For example, a 2024 study demonstrated its utility in degrading BCR-ABL fusion proteins in chronic myeloid leukemia models, achieving IC₅₀ values below 100 nM.

Chemical Biology Tools

The azide group enables site-specific bioconjugation via click chemistry, facilitating:

-

Labeling of cellular proteins for imaging.

-

Construction of antibody-drug conjugates (ADCs) with improved pharmacokinetics .

Comparative Analysis with Related Compounds

| Compound | Linker Length | Azide Position | CRBN Affinity (Kd, µM) | Solubility (mg/mL) |

|---|---|---|---|---|

| Thalidomide-5'-O-PEG4-C2-azide | PEG4 | C2 | 2.1 ± 0.3 | 12.4 |

| Thalidomide-5'-O-PEG3-C2-azide | PEG3 | C2 | 3.8 ± 0.5 | 9.1 |

| Lenalidomide-5'-CO-PEG4-C2-azide | PEG4 | C2 | 0.9 ± 0.2 | 8.7 |

Shorter PEG chains (e.g., PEG3) reduce solubility, while lenalidomide derivatives exhibit higher CRBN affinity due to structural optimizations .

Challenges and Considerations

-

Solubility Limitations: Despite the PEG4 linker, aqueous solubility remains moderate (12.4 mg/mL), necessitating formulation aids.

-

Stability Issues: The azide group is prone to reduction in vivo, requiring stabilization via pegylation or structural shielding .

-

Off-Target Effects: CRBN’s endogenous substrates (e.g., IKZF1/3) may be unintentionally degraded, risking hematological toxicity .

Recent Research Findings

-

Cancer Therapy: A 2024 Nature Chemical Biology study utilized this compound to degrade PD-L1 in triple-negative breast cancer, enhancing T-cell-mediated tumor clearance.

-

Neurodegeneration: PROTACs incorporating Thalidomide-5'-O-PEG4-C2-azide reduced tau aggregates by 70% in Alzheimer’s disease organoids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume